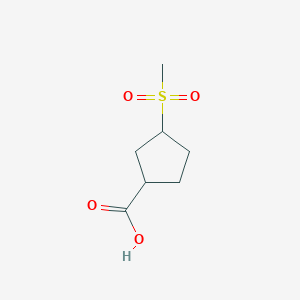![molecular formula C7H12O B6618342 {spiro[2.3]hexan-4-yl}methanol CAS No. 19740-26-2](/img/structure/B6618342.png)
{spiro[2.3]hexan-4-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{Spiro[2.3]hexan-4-yl}methanol is an organic compound characterized by a unique spirocyclic structure. This compound features a cyclopropane ring fused to a cyclobutane ring, with a methanol group attached to the fourth carbon of the cyclobutane ring. The spirocyclic framework imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {spiro[2.3]hexan-4-yl}methanol typically involves the cycloaddition of methylenecyclopropanes (MCPs) under photochemical conditions. A common method includes the use of a polypyridyl iridium(III) catalyst to promote the intramolecular [2+2] cycloaddition, resulting in the formation of the spirocyclic framework . The reaction is carried out under visible-light-induced photosensitization, providing good yields under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable photochemical processes, utilizing continuous flow reactors to ensure efficient light exposure and reaction control. The use of heterogeneous catalysts and microwave-assisted synthesis can further enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
{Spiro[2.3]hexan-4-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, {spiro[2.3]hexan-4-one}.
Reduction: The compound can be reduced to form spirocyclic alcohols with different stereochemistry.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: {Spiro[2.3]hexan-4-one}
Reduction: Various stereoisomers of spirocyclic alcohols
Substitution: Spirocyclic halides or amines
Scientific Research Applications
{Spiro[2.3]hexan-4-yl}methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic frameworks.
Medicine: Explored as a scaffold for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of {spiro[2.3]hexan-4-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially leading to enzyme inhibition or modulation of receptor activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.3]hexan-4-one: Similar spirocyclic structure but with a ketone group instead of a hydroxyl group.
Spiro[cyclopropane-1,2’-steroids]: Spirocyclic compounds with biological activities, including diuretic and antiandrogenic properties.
Spiro[cyclopropane-1,9’-fluorene]: Synthesized via Corey–Chaykovsky reaction, used in various organic synthesis applications.
Uniqueness
{Spiro[2.3]hexan-4-yl}methanol is unique due to its specific spirocyclic structure and the presence of a hydroxyl group, which imparts distinct reactivity and potential for diverse applications in chemistry, biology, and industry .
Properties
IUPAC Name |
spiro[2.3]hexan-6-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-5-6-1-2-7(6)3-4-7/h6,8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQUWXWGDNPXSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1CO)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6618274.png)
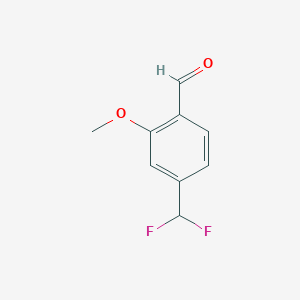
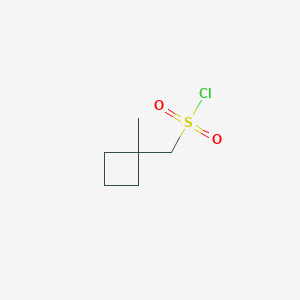
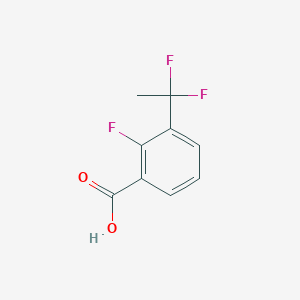
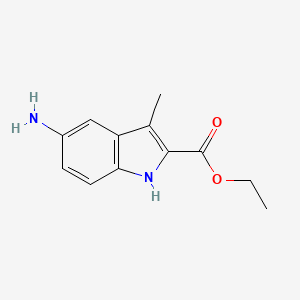
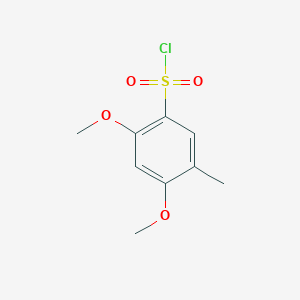
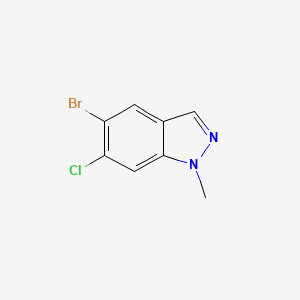
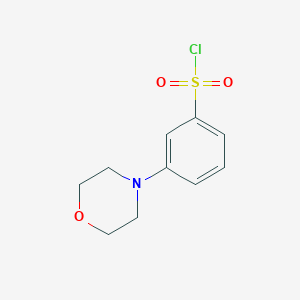
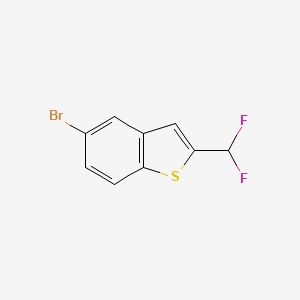

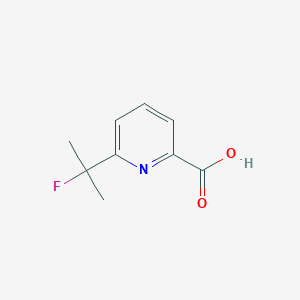
![1-[(tert-butoxy)carbonyl]-1,4-diazepane-6-carboxylic acid](/img/structure/B6618359.png)
